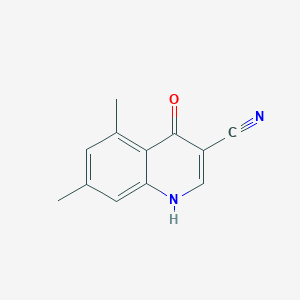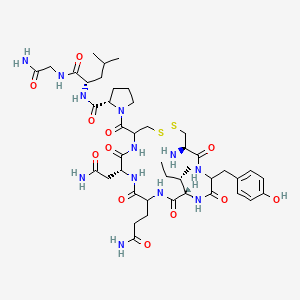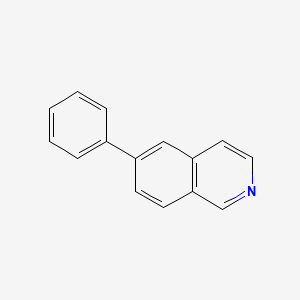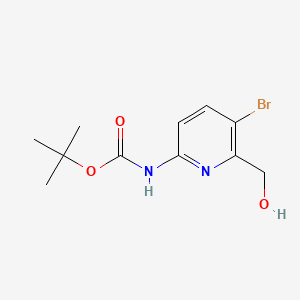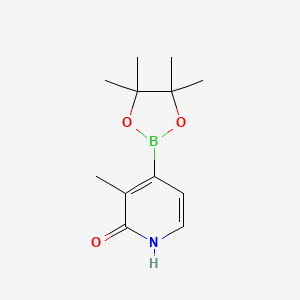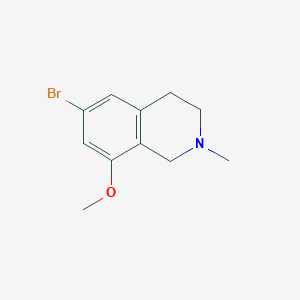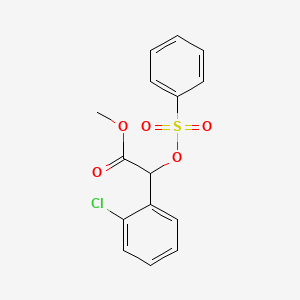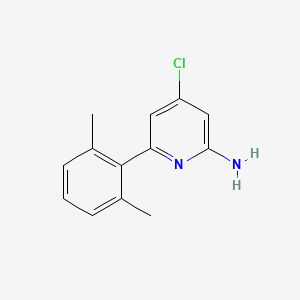
4-Chloro-6-(2,6-dimethylphenyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is a chemical compound with the molecular formula C13H13ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine typically involves the chlorination of a precursor compound followed by amination. One common method involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, yielding 4-chloro-2-phenylpyrimidine-5-carboxylic acid. This intermediate is then treated with ammonia in ethanol to produce the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be displaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.
科学的研究の応用
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Materials science: It can be used in the development of new materials with specific properties.
Biological studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
作用機序
The mechanism of action of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This binding can alter the function of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-chloro-2-(2,6-dimethylphenyl)pyrimidine
- 4-chloro-6-(2,6-dimethylphenyl)pyridazine
- 4-chloro-6-(2,6-dimethylphenyl)pyrazine
Uniqueness
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring. This pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C13H13ClN2 |
|---|---|
分子量 |
232.71 g/mol |
IUPAC名 |
4-chloro-6-(2,6-dimethylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H13ClN2/c1-8-4-3-5-9(2)13(8)11-6-10(14)7-12(15)16-11/h3-7H,1-2H3,(H2,15,16) |
InChIキー |
KPDPXFUTYXYGEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=NC(=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



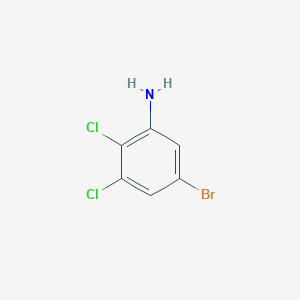
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
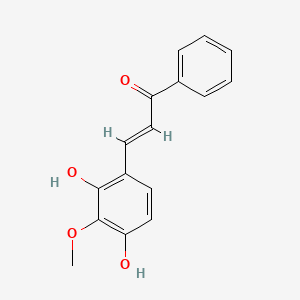
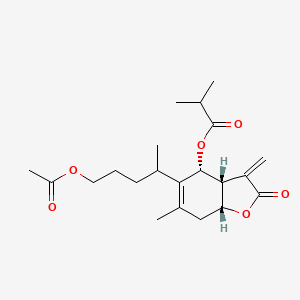
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
